molecular formula C12H18N2O4 B1351256 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate CAS No. 39508-00-4

1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate

Cat. No.: B1351256
CAS No.: 39508-00-4
M. Wt: 254.28 g/mol
InChI Key: RDYVDEBOFNOSEU-UHFFFAOYSA-N
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Description

1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate is an organic compound characterized by the presence of a carbazate group attached to a 3,5-dimethoxyphenyl ring

Preparation Methods

The synthesis of 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate typically involves the reaction of 3,5-dimethoxybenzaldehyde with isopropyl carbazate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including its effects on various biological pathways.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate can be compared with other similar compounds, such as:

    1-(3,4-Dimethoxyphenyl)-1-methylethyl carbazate: Differing by the position of the methoxy groups on the phenyl ring.

    1-(3,5-Dimethoxyphenyl)-1-ethyl carbazate: Differing by the length of the alkyl chain attached to the carbazate group

Properties

IUPAC Name

2-(3,5-dimethoxyphenyl)propan-2-yl N-aminocarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4/c1-12(2,18-11(15)14-13)8-5-9(16-3)7-10(6-8)17-4/h5-7H,13H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDYVDEBOFNOSEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CC(=C1)OC)OC)OC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30192649
Record name 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate
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Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39508-00-4
Record name Hydrazinecarboxylic acid, 1-(3,5-dimethoxyphenyl)-1-methylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39508-00-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039508004
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3,5-dimethoxyphenyl)-1-methylethyl carbazate
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